4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
4-Bromobicyclo[221]heptane-1-carboxylic acid is a bicyclic compound with a chiral centerThe compound was first synthesized in 1978 and has since been explored for its physical, chemical, and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid typically involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows for the rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
Industrial Production Methods
While specific industrial production methods for 4-Bromobicyclo[22
Chemical Reactions Analysis
Types of Reactions
4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The carboxylic acid group can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include organocatalysts for cycloaddition reactions and oxidizing or reducing agents for modifying the carboxylic acid group. The reactions are typically carried out under mild conditions to preserve the integrity of the bicyclic structure .
Major Products Formed
The major products formed from these reactions include various bicyclo[2.2.1]heptane derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid has been explored for its applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialized materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The unique bicyclic structure allows it to fit into certain active sites of enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chlorobicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid:
Uniqueness
4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-bromobicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c9-8-3-1-7(5-8,2-4-8)6(10)11/h1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZHMCMRZOJEHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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